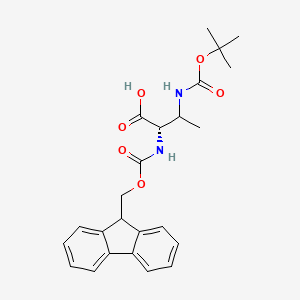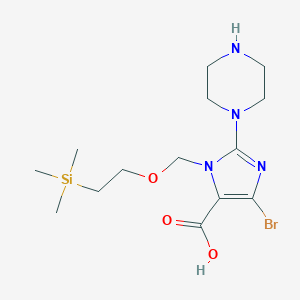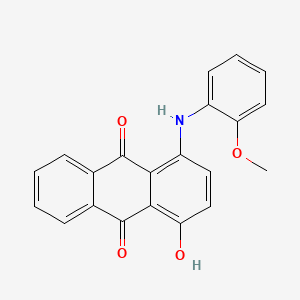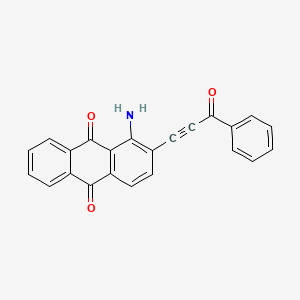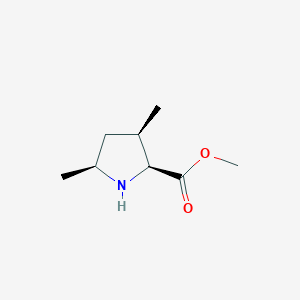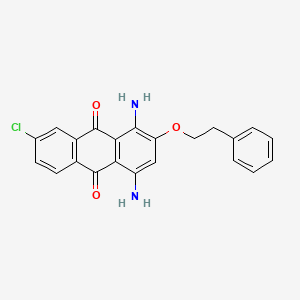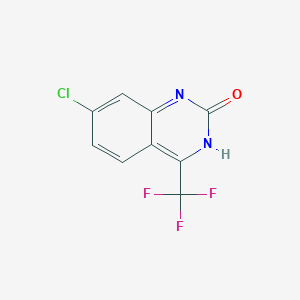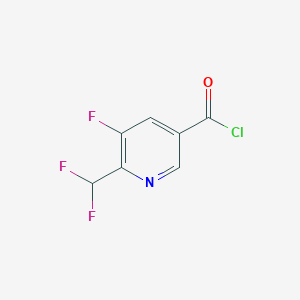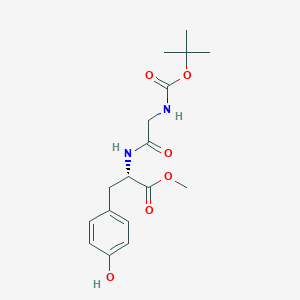
Boc-Gly-Tyr-Ome
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-Gly-Tyr-Ome, also known as N-tert-Butoxycarbonyl-glycyl-tyrosine methyl ester, is a synthetic peptide derivative. It is composed of three main components: Boc (tert-Butoxycarbonyl) as a protecting group, Gly (glycine) as the simplest amino acid, and Tyr (tyrosine) with a methyl ester group. This compound is commonly used in peptide synthesis and research due to its stability and ease of handling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Gly-Tyr-Ome typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino group of glycine using the Boc group. This is followed by the coupling of Boc-Gly with tyrosine methyl ester using coupling reagents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine) in a solvent like DMF (dimethylformamide) .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using automated peptide synthesizers. These machines facilitate the repetitive coupling and deprotection steps, ensuring high yield and purity. The use of environmentally friendly solvents and reagents is also being explored to minimize the environmental impact of peptide synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Boc-Gly-Tyr-Ome undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid (TFA) in dichloromethane.
Oxidation: Tyrosine residues can be oxidized to form quinones, which can further react with nucleophiles.
Substitution: The phenolic hydroxyl group of tyrosine can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Deprotection: TFA in dichloromethane or HCl in methanol.
Oxidation: Tyrosinase enzyme or chemical oxidants like sodium periodate.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products
Deprotection: Gly-Tyr-Ome.
Oxidation: Quinone derivatives of tyrosine.
Substitution: Alkylated tyrosine derivatives.
Aplicaciones Científicas De Investigación
Boc-Gly-Tyr-Ome has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex peptides and peptidomimetics.
Biology: Studied for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for bioactive peptides.
Industry: Utilized in the development of novel materials and nanotechnology applications.
Mecanismo De Acción
The mechanism of action of Boc-Gly-Tyr-Ome involves its ability to participate in peptide bond formation and self-assembly. The Boc group protects the amino terminus during synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can react with other carboxyl groups to form peptide bonds. The tyrosine residue can engage in hydrogen bonding and π-π interactions, contributing to the stability and functionality of the resulting peptides .
Comparación Con Compuestos Similares
Similar Compounds
Boc-Gly-Phe-OMe: Similar structure but with phenylalanine instead of tyrosine.
Boc-Tyr-OMe: Lacks the glycine residue, making it less versatile in peptide synthesis.
Fmoc-Gly-Tyr-OMe: Uses Fmoc (Fluorenylmethyloxycarbonyl) as a protecting group instead of Boc.
Uniqueness
Boc-Gly-Tyr-Ome is unique due to its combination of glycine and tyrosine residues, which allows for versatile applications in peptide synthesis. The Boc protecting group provides stability during synthesis, and the tyrosine residue offers functional versatility through its phenolic side chain .
Propiedades
Fórmula molecular |
C17H24N2O6 |
|---|---|
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
methyl (2S)-3-(4-hydroxyphenyl)-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]propanoate |
InChI |
InChI=1S/C17H24N2O6/c1-17(2,3)25-16(23)18-10-14(21)19-13(15(22)24-4)9-11-5-7-12(20)8-6-11/h5-8,13,20H,9-10H2,1-4H3,(H,18,23)(H,19,21)/t13-/m0/s1 |
Clave InChI |
YYOAGLRIPLTAHV-ZDUSSCGKSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)OC |
SMILES canónico |
CC(C)(C)OC(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


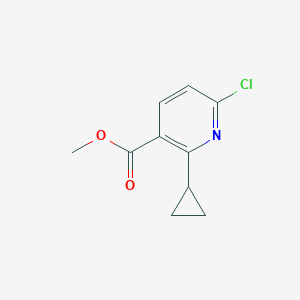
![O1-tert-butyl O7-methyl 3-[(Z)-2-(tert-butoxycarbonylamino)-3-methoxy-3-oxo-prop-1-enyl]indole-1,7-dicarboxylate](/img/structure/B13144435.png)
